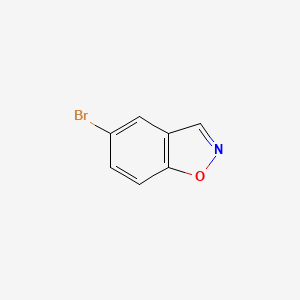

5-Bromo-1,2-benzisoxazole

Description

Significance of the 1,2-Benzisoxazole (B1199462) Core in Chemical and Biomedical Sciences

The 1,2-benzisoxazole moiety, an aromatic structure formed by the fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is a cornerstone in the development of therapeutic agents and functional molecules. wikipedia.org Its stability and versatile chemical nature allow for extensive modification, making it a subject of continuous research interest. nih.govallfordrugs.com

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to a variety of biological targets, leading to compounds with diverse pharmacological activities. nih.gov The 1,2-benzisoxazole core is a quintessential example of such a scaffold. nih.govallfordrugs.comnih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological effects, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.net

The clinical success of drugs incorporating this structure validates its privileged status. Medications such as the atypical antipsychotics Risperidone (B510), Paliperidone, and Iloperidone, as well as the anticonvulsant Zonisamide (B549257), all feature the 1,2-benzisoxazole core, demonstrating its importance in treating central nervous system (CNS) disorders. wikipedia.orgnih.govchim.it The ability of this scaffold to serve as the foundation for numerous highly active compounds ensures its continued prominence in drug discovery programs. nih.govallfordrugs.com

Table 1: Examples of Clinically Approved Drugs Featuring the 1,2-Benzisoxazole Scaffold

| Drug Name | Therapeutic Area | Reference |

|---|---|---|

| Risperidone | Antipsychotic | wikipedia.orgchim.it |

| Paliperidone | Antipsychotic | nih.govresearchgate.net |

| Iloperidone | Antipsychotic | nih.govchim.it |

| Zonisamide | Anticonvulsant | wikipedia.orgchim.it |

Beyond its biomedical importance, the 1,2-benzisoxazole ring is a versatile building block in synthetic chemistry. chim.it Its stable aromatic nature allows it to be carried through multi-step synthetic sequences, and various positions on the ring can be functionalized to build more complex molecular architectures. isca.mejst.go.jp Synthetic chemists utilize the 1,2-benzisoxazole core to prepare a wide array of derivatives for biological screening and as intermediates for other heterocyclic systems. nih.govresearchgate.netresearchgate.net

In the field of materials science, benzisoxazole derivatives have been explored for the development of functional materials. nih.govresearchgate.net For instance, specific derivatives have been designed to act as fluorescent probes. One such application involved the synthesis of a 1,2-benzisoxazoline-3-one, which is produced from the reaction of salicylhydroxamic acid with hypochlorite (B82951), serving as a fluorescent recognition system for hypochlorite detection in solutions and cells. rsc.org

Role as a Privileged Scaffold in Medicinal Chemistry

Research Rationale for Investigating 5-Bromo-1,2-benzisoxazole

The specific focus on this compound stems from the strategic use of halogenation to fine-tune molecular properties. The introduction of a bromine atom at the 5-position of the benzisoxazole ring is a deliberate modification intended to modulate its chemical reactivity and biological profile.

Halogenation is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. researchgate.net For decades, halogens were incorporated primarily to increase lipophilicity, thereby improving membrane permeability and metabolic stability. researchgate.netmdpi.com However, modern understanding reveals that heavier halogens, such as bromine and iodine, can participate in a specific, non-covalent interaction known as a halogen bond (XB). researchgate.netacs.org This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.org

The halogen bond is directional and can significantly contribute to the binding affinity and selectivity of a drug molecule for its target protein. acs.orgnih.gov The introduction of bromine, in particular, can lead to increased therapeutic activity and favorably alter a compound's metabolic profile. ump.edu.pl Therefore, the synthesis of this compound is a rational approach to explore these potential benefits within the proven framework of the benzisoxazole scaffold.

Table 2: Key Effects of Halogenation in Drug Design

| Effect | Description | Reference |

|---|---|---|

| Binding Affinity | Halogen bonds can enhance ligand-receptor interactions, improving potency. | acs.orgnih.gov |

| Selectivity | The specific and directional nature of halogen bonds can help a drug bind more selectively to its intended target over others. | researchgate.net |

| Pharmacokinetics | Halogenation can modulate properties like lipophilicity and metabolic stability, affecting absorption and duration of action. | researchgate.netump.edu.pl |

| Reactivity | The electronic properties of the halogen influence the reactivity of the aromatic ring for further chemical modification. | tandfonline.com |

Research into halogenated benzisoxazoles often involves comparative studies to understand the structure-activity relationships (SAR) associated with different halogens at various positions. Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both anticonvulsant activity and neurotoxicity. researchgate.netnih.gov

In a separate investigation focused on developing new herbicides, researchers synthesized a variety of 1,2-benzisoxazole-3-acetamides with different substituents on the benzene ring, including 5-Bromo, 5-Chloro, and 5-Fluoro derivatives, to systematically evaluate how each halogen influenced herbicidal efficacy. tandfonline.com Such comparative analyses are crucial for rational drug design, as they allow scientists to determine which specific halogen provides the optimal balance of potency and other desired properties for a particular application. The study of this compound provides a key data point in this broader exploration of halogenated benzisoxazoles.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKLUNARLSYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475613 | |

| Record name | 5-Bromo-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837392-65-1 | |

| Record name | 5-Bromo-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 5 Bromo 1,2 Benzisoxazole and Its Derivatives

Cyclization Approaches to the 1,2-Benzisoxazole (B1199462) Ring System

The formation of the 1,2-benzisoxazole ring is the critical step in synthesizing 5-Bromo-1,2-benzisoxazole. The most prevalent methods involve the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. These strategies include the cyclization of oxime precursors, which can be tailored to produce the desired brominated product.

A traditional and widely employed route to the 1,2-benzisoxazole core involves the cyclization of an o-hydroxy ketoxime. e-journals.in This precursor is typically synthesized from the corresponding o-hydroxy ketone by reaction with hydroxylamine. e-journals.in For the synthesis of this compound via this path, the unsubstituted 1,2-benzisoxazole is first formed and then subjected to a regioselective bromination reaction.

The cyclization of o-hydroxy ketoximes is most commonly achieved under basic conditions. e-journals.in The mechanism involves the deprotonation of the phenolic hydroxyl group by a base, forming a more nucleophilic phenoxide ion. This is followed by an intramolecular nucleophilic attack of the phenoxide ion on the nitrogen atom of the oxime. For this to occur, the oxime's hydroxyl group is typically converted into a better leaving group, for instance, by acetylation with acetic anhydride (B1165640). e-journals.inclockss.org The subsequent elimination of the leaving group (e.g., an acetate (B1210297) ion) results in the closure of the five-membered isoxazole (B147169) ring. clockss.org The choice of base is crucial; common bases include potassium carbonate or pyridine (B92270). clockss.org It is important to control the reaction conditions, as a competing Beckmann rearrangement can lead to the formation of isomeric benzoxazoles. clockss.orgmdpi.com

Once the 1,2-benzisoxazole core is synthesized, the next step is the introduction of a bromine atom at the 5-position. This is accomplished through an electrophilic aromatic substitution reaction. The directing effects of the fused heterocyclic ring system guide the incoming electrophile. To achieve high regioselectivity for the 5-position, specific brominating agents and reaction conditions are necessary. Reagents such as N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acids, or molecular bromine in the presence of a Lewis acid catalyst, are often used. researchgate.netmdpi.com Theoretical calculations and experimental data confirm that the electronic properties of the benzisoxazole ring favor substitution at specific positions, and conditions can be optimized to yield the 5-bromo isomer as the major product. researchgate.netnih.gov For example, the electrophilic bromination of 3-hydroxybenzonitrile has been shown to afford 2-bromo-5-hydroxybenzonitrile (B120245) as the major product, demonstrating the feasibility of selective bromination on a substituted benzene ring. mdpi.com

Optimizing reaction conditions is critical for maximizing the yield of the final product. For the initial cyclization, methods range from refluxing the o-hydroxy ketoxime acetate with potassium carbonate in a solvent like benzene to using pyridine as both the base and solvent. e-journals.inclockss.org One reported procedure involves treating the o-hydroxy ketoxime acetate with potassium carbonate under reflux for 2 to 3 hours, achieving good yields. clockss.org The subsequent bromination step's yield depends on the selectivity of the reaction, which is influenced by the solvent, temperature, and the specific brominating agent used. mdpi.com

Table 1: Representative Two-Step Synthesis of 3-Substituted 1,2-Benzisoxazoles

| Step | Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1. Oximation & Acetylation | o-Hydroxyaryl Ketone | 1. Hydroxylamine HCl, NaOH2. Acetyl Chloride | THF, 0°C to RT | o-Hydroxyaryl Ketoxime Acetate | Not specified | clockss.org |

Note: The bromination step to yield the 5-bromo derivative would follow this initial synthesis of the core ring structure.

A more direct approach involves the cyclization of a precursor that is already brominated. In this strategy, a 2-hydroxy-5-bromo-substituted ketoxime is used as the starting material. The cyclization can be promoted by powerful activating agents such as trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). clockss.org Triflic anhydride is a highly effective reagent for promoting the cyclization of diacylhydrazines and other substrates under mild conditions. researchgate.netorganic-chemistry.org

The mechanism involves the reaction of the oxime hydroxyl group with triflic anhydride to form a triflate ester. The triflate group is an excellent leaving group, which facilitates the subsequent intramolecular nucleophilic attack by the phenolic oxygen. This method is often highly efficient and can proceed without the need for a strong base, sometimes requiring only a non-nucleophilic base like pyridine to scavenge the triflic acid byproduct. nih.gov This approach avoids the separate bromination step and potential issues with its regioselectivity.

Table 2: Triflic Anhydride-Mediated Cyclization

| Precursor Type | Activating Agent | Base (Typical) | Key Intermediate | Benefit | Reference |

|---|---|---|---|---|---|

| o-Hydroxy Ketoxime | Triflic Anhydride (Tf₂O) | Pyridine | O-Triflyl Oxime | High efficiency, mild conditions | clockss.orgacs.org |

Modern synthetic methods have introduced metal-catalyzed reactions for the construction of heterocyclic rings. Copper-catalyzed cyclization of Z-oximes has emerged as a practical and effective route to 1,2-benzisoxazoles. chim.itresearchgate.net This method is particularly relevant for synthesizing this compound as it can utilize o-bromo ketoximes as precursors. researchgate.net

The reaction typically involves treating the Z-isomer of an o-bromoaryl ketoxime with a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA). chim.it The reaction proceeds via an intramolecular C-O bond formation. The copper catalyst is essential for the transformation, as the reaction does not proceed in its absence. chim.it A key advantage of this method is that it often occurs under mild conditions, such as at room temperature, and can produce good yields. chim.itexlibrisgroup.com The stereoselective synthesis of the Z-oxime precursor is an important prerequisite for the success of this cyclization. researchgate.net

Table 3: Copper-Catalyzed Cyclization of a Z-Oxime

| Precursor | Catalyst | Ligand | Conditions | Product | Yield (%) | Reference |

|---|

Regioselective Electrophilic Bromination Strategies

Pd-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions offer a powerful tool for the synthesis of heterocyclic compounds, including benzisoxazoles. These methods often involve the formation of carbon-heteroatom or carbon-carbon bonds under mild and efficient conditions. For instance, a palladium-catalyzed migratory cyclization of α-bromoalkene derivatives (ArXCBr=CH2) has been developed to afford various benzoheterocyclic compounds. nih.gov This type of reaction proceeds through a unique cascade involving a trans-1,2-palladium migration between sp2 carbons as a key step in the catalytic cycle. nih.gov Another example includes the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with symmetrical alkynes to produce naphthalene-fused isoxazoles. chim.it The proposed mechanism for this transformation involves the insertion of the alkyne and C–H activation of the isoxazole core, leading to a 7-membered palladacycle intermediate that subsequently undergoes reductive elimination. chim.it

A general procedure for palladium-catalyzed migratory cyclization is outlined below:

| Reactants | Catalyst System | Conditions | Product | Yield |

| (α-bromoethenyl)diphenylphosphine oxide | Pd(OAc)₂, DPEPhos, CsOPiv | DCE, 80 °C, 12 h | Cyclization product | 94% nih.gov |

| 5-iodoaryl-substituted isoxazoles, symmetrical alkynes | Palladium catalyst | Not specified | Naphtho[2,1-d]isoxazoles | Not specified chim.it |

Cyclization via C-O Bond Formation

The formation of the C–O bond is a common strategy for constructing the 1,2-benzisoxazole ring. chim.it This approach typically starts with an o-substituted aryl oxime. chim.it The cyclization is usually performed under basic conditions. chim.it The mechanism involves an intramolecular nucleophilic aromatic substitution (SNAr), where the oxygen of the oxime attacks the ortho-position of the aromatic ring, leading to the displacement of a leaving group. chim.it The reactivity of the substrate is influenced by the substituents on the aromatic ring; electron-withdrawing groups facilitate the cyclization, while electron-donating groups reduce reactivity. chim.it

A notable example is the synthesis of 3-phenyl-5-bromo-2,1-benzisoxazole, which is achieved through the condensation of p-nitrobromobenzene with phenylacetonitrile (B145931) in a basic medium. scispace.com This reaction proceeds via the formation of the benzisoxazole ring through a C-O bond formation mechanism.

Cyclization via N-O Bond Formation

An alternative and widely used method for synthesizing the 1,2-benzisoxazole core is through the formation of the N–O bond. chim.it This strategy typically employs o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials. chim.it The cyclization involves the formal dehydration of a 2-hydroxyaryl oxime, where the oxime's hydroxyl group is converted into a good leaving group to facilitate the subsequent ring closure. thieme-connect.de This process involves an intramolecular nucleophilic attack at the nitrogen atom by the phenolic hydroxyl group. thieme-connect.de

One specific method involves treating 2-hydroxy benzoyl derivatives with hydroxylamine-O-sulfonic acid. chim.itthieme-connect.de Another approach utilizes the treatment of substrates with trimethylsilyl (B98337) azide (B81097) in the presence of ZrCl₄, where a diazonium ion acts as a leaving group at the nitrogen atom, leading to the formation of the benzisoxazole ring. chim.it

Direct Bromination of 1,2-Benzisoxazole Derivatives

Direct bromination of a pre-formed 1,2-benzisoxazole ring is a straightforward method to introduce a bromine atom onto the benzene portion of the molecule. thieme-connect.deresearchgate.net This approach is particularly useful when the desired substitution pattern is accessible through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. The mechanism involves the attack of the aromatic ring, acting as a nucleophile, on an electrophile. masterorganicchemistry.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the context of 1,2-benzisoxazole, the position of bromination is directed by the existing substituents on the benzene ring. Electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the electrophile to the meta position. For instance, bromination of 7-methoxy-3-phenyl-1,2-benzisoxazole in acetic acid results in substitution at the 4-position. thieme-connect.de

Reagent Selection for Site-Specific Bromination

The choice of brominating agent is crucial for achieving site-specific bromination and avoiding unwanted side reactions. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst, other reagents offer greater selectivity. researchgate.netsci-hub.se

N-Bromosuccinimide (NBS) is a common and versatile reagent for bromination. It can be used for both radical and electrophilic brominations depending on the reaction conditions. For the bromination of the aromatic ring of 1,2-benzisoxazole, electrophilic conditions are typically employed. For example, the bromination of 1,2-benzisoxazole-3-acetic acid with one molar equivalent of bromine yields α-bromo-1,2-benzisoxazole-3-acetic acid. researchgate.net Using an excess of bromine can lead to multiple brominations, such as the formation of 3-tribromomethyl-1,2-benzisoxazole from 1,2-benzisoxazole-3-acetic acid. researchgate.net

The following table summarizes the bromination of some 1,2-benzisoxazole derivatives:

| Starting Material | Brominating Agent | Product | Reference |

| 1,2-benzisoxazole-3-acetic acid | Bromine (1 equiv.) | α-bromo-1,2-benzisoxazole-3-acetic acid | researchgate.net |

| 1,2-benzisoxazole-3-acetic acid | Bromine (excess) | 3-tribromomethyl-1,2-benzisoxazole | researchgate.net |

| 7-methoxy-3-phenyl-1,2-benzisoxazole | Bromine in acetic acid | 4-Bromo-7-methoxy-3-phenyl-1,2-benzisoxazole | thieme-connect.de |

| 3-methyl-1,2-benzisoxazole | N-Bromosuccinimide | 3-bromomethyl-1,2-benzisoxazole and 3-dibromomethyl-1,2-benzisoxazole | researchgate.net |

Photochemical Synthesis Routes

Photochemical methods provide an alternative pathway for the synthesis of benzisoxazole derivatives, often under mild conditions. A notable example is the base-mediated photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgbeilstein-journals.org This reaction is believed to proceed through the formation and photolysis of 2-azidobenzoate anions. beilstein-journals.org The photolysis of the azide leads to a singlet nitrene intermediate, which then undergoes a 1,5-electrocyclization reaction involving the carboxylate group to form the N-O bond and yield the benzisoxazolone product. beilstein-journals.org

The efficiency of this photochemical cyclization can be influenced by the solvent and the presence of a base. For instance, using ethanol (B145695) as the solvent and adding a base can improve the yield of the benzisoxazolone. beilstein-journals.org The presence of heavy atoms like bromine or iodine in the substrate can influence the reaction pathway, potentially through the internal photochemical heavy-atom effect, which can affect the yield of the desired product. beilstein-journals.org

Optimization of the photochemical synthesis of 5-iodo-2,1-benzisoxazole-3(1H)-one has shown that increasing the amount and strength of the base can enhance the selectivity and reaction rate. beilstein-journals.orgresearchgate.net

| Starting Material | Conditions | Product | Yield | Reference |

| 2-Azidobenzoic acid | Photolysis, ethanol, base | 2,1-Benzisoxazole-3(1H)-one | 40% | beilstein-journals.org |

| 2-Azido-5-iodobenzoic acid | Photolysis, 10 equiv. NaOH | 5-Iodo-2,1-benzisoxazole-3(1H)-one | 51% | beilstein-journals.orgresearchgate.net |

Photorearrangement of Brominated Dinitrodiphenylmethanes

The synthesis of benzisoxazole structures can be achieved through the photorearrangement of specific precursors. Research has shown that the irradiation of 2,2′-dinitrodiphenylmethanes in an acidic medium, such as ethanolic sulphuric acid, leads to the formation of 3-(2′-nitrophenyl)-2,1-benzisoxazoles as the major product. researchgate.net This transformation occurs alongside smaller quantities of byproducts like dibenzo[c,f][l,2]diazepin-11-one 5-oxide and acridone. researchgate.net A publication from 2012 specifically mentions the "Photo Rearrangement of 5-Bromo-3-(5'-Bromo-2'-Nitrophenyl)-2,1-Benzisoxazoles," indicating that photochemical methods are directly relevant to brominated benzisoxazole derivatives. google.com The general mechanism for such photoreactions in o-nitrobenzyl systems involves the intramolecular transfer of a hydrogen atom to the nitro group, forming an aci-nitro intermediate which then undergoes further thermally-activated steps to yield the final product. researchgate.netresearchgate.net

Reaction Mechanisms Under Acidic and Neutral Conditions

The formation of the 1,2-benzisoxazole ring is commonly achieved via the cyclization of an appropriate precursor, with the reaction's mechanism and outcome heavily influenced by the pH and the reagents used.

Under neutral conditions , a highly efficient method involves the use of a Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (PPh3/DDQ) system at room temperature. researchgate.netnih.gov This approach converts 2-hydroxyaryl aldoximes and ketoximes into 1,2-benzisoxazoles in excellent yields. researchgate.netnih.gov The mechanism relies on the PPh3/DDQ system activating the hydroxyl group of the oxime, transforming it into a good leaving group. nih.gov This facilitates an intramolecular N–O bond formation to yield the benzisoxazole ring. nih.gov This method is advantageous as it avoids the high temperatures or strongly basic conditions that can lead to undesired side reactions, such as the Beckmann rearrangement which produces isomeric benzoxazoles. nih.gov

Under acidic conditions , cyclization can be promoted using various acids. The treatment of O-aryl oximes with an acid is a known facile method for synthesizing 3-substituted derivatives. researchgate.net Another example involves reacting 2-hydroxy benzoyl compounds with hydroxylamine-O-sulfonic acid (H₂NOSO₃H). researchgate.net Lewis acids are also employed; for instance, the reaction of 2-hydroxybenzoyl precursors with trimethylsilyl azide in the presence of Zirconium(IV) chloride (ZrCl₄) can produce 1,2-benzisoxazoles. researchgate.net In this case, a diazonium ion acts as a leaving group on the nitrogen atom, and the heterocycle is formed following the extrusion of dinitrogen. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes that minimize waste, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the formation of benzisoxazole derivatives, offering significant advantages over conventional heating methods. One highly effective green method involves the microwave irradiation of 2-hydroxyalkyl/aryl ketoximes in the presence of a catalytic amount of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). This protocol is notable for its extremely short reaction times (30–60 seconds), excellent product yields (85–96%), and simple work-up procedure. The ionic liquid can be recovered and reused for several cycles without a significant loss of activity, adding to the method's sustainability. Another eco-friendly approach utilizes microwave irradiation of oximes on a solid silica (B1680970) gel support, which also produces very good yields.

The table below summarizes findings from a microwave-assisted synthesis study utilizing a basic ionic liquid catalyst.

| Entry | Substrate (R) | Product | Time (sec) | Yield (%) |

| 1 | CH₃ | 3-Methyl-1,2-benzisoxazole | 30 | 96 |

| 2 | C₂H₅ | 3-Ethyl-1,2-benzisoxazole | 35 | 94 |

| 3 | C₃H₇ | 3-Propyl-1,2-benzisoxazole | 35 | 92 |

| 4 | C₆H₅ | 3-Phenyl-1,2-benzisoxazole | 40 | 95 |

| 5 | 4-Cl-C₆H₄ | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 45 | 92 |

| 6 | 4-CH₃-C₆H₄ | 3-(4-Methylphenyl)-1,2-benzisoxazole | 40 | 93 |

Table 1: Microwave-assisted synthesis of 3-substituted-1,2-benzisoxazole derivatives using a [bmim]OH catalyst. Data sourced from Shelke, K. F., et al. (2009).

Developing solvent-free and efficient catalytic systems is a cornerstone of green synthetic chemistry. The microwave-assisted method using the ionic liquid [bmim]OH is a prime example of a solvent-free catalytic process, as the ionic liquid acts as both the catalyst and the reaction medium. This approach avoids the use of volatile and often hazardous organic solvents.

Other solvent-free techniques, such as the grinding method using a mortar and pestle, have been successfully applied to the synthesis of related benzoxazole (B165842) heterocycles, suggesting their potential applicability for benzisoxazole synthesis. researchgate.net This mechanochemical approach, often using a recyclable solid catalyst like Strontium Carbonate (SrCO₃), can yield products in minutes at room temperature. researchgate.net The development of reusable catalysts is crucial for enhancing efficiency. For the broader class of benz-fused heterocycles, a range of recyclable catalysts have been reported, including nano-TiO₂, dual acidic (Hf-BTC), and various metal-based catalysts that operate under mild or solvent-free conditions. researchgate.net These innovations pave the way for more economical and sustainable manufacturing processes for complex molecules like this compound.

Iii. Chemical Reactivity and Derivatization of 5 Bromo 1,2 Benzisoxazole

Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the benzisoxazole ring is a key site for functionalization through substitution reactions. This allows for the introduction of various new chemical entities, significantly expanding the molecular diversity achievable from this starting material.

The bromine atom on the 5-bromo-1,2-benzisoxazole ring can be displaced by nucleophiles such as amines and thiols. These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the electron-withdrawing nature of the fused isoxazole (B147169) ring. For instance, reactions with various primary and secondary amines can lead to the formation of 5-amino-1,2-benzisoxazole derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 5-thioether-1,2-benzisoxazole compounds. mdpi.com The reactivity in these substitutions can be influenced by the reaction conditions, including the choice of solvent, base, and temperature, as well as the nature of the nucleophile itself. Generally, stronger nucleophiles and higher temperatures favor the substitution process. mdpi.com

It's important to note that while direct nucleophilic substitution is a viable pathway, palladium-catalyzed cross-coupling reactions often provide a more efficient and versatile method for forming C-N and C-S bonds with a broader range of substrates and under milder conditions. nih.govacs.org

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the derivatization of this compound. These methods offer a broad scope and high efficiency for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that pairs the aryl bromide of this compound with a variety of organoboron compounds, most commonly boronic acids or their esters. fishersci.es This reaction is a cornerstone of modern organic synthesis due to its operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids. fishersci.es The general transformation involves the reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl- or 5-heteroaryl-1,2-benzisoxazole. mdpi.comrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromo-indazole Derivatives (Illustrative)

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| 3 | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Variable |

This table is illustrative of typical conditions for Suzuki-Miyaura coupling with bromo-heterocycles and is based on findings with similar substrates. Specific yields for this compound would require dedicated experimental investigation. mdpi.com

The success and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the careful optimization of the catalyst system and reaction parameters. Key variables include the choice of palladium precursor, the nature of the supporting ligand, the base, the solvent system, and the reaction temperature.

Catalyst and Ligand Selection: The selection of the palladium catalyst and its associated ligand is critical for achieving high yields and turnover numbers. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more sophisticated catalyst systems are often employed for challenging couplings. mdpi.com For instance, palladacycle precatalysts and ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently used. mdpi.comnih.gov The choice of ligand can influence the stability of the catalytic species and the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110°C), depending on the reactivity of the coupling partners and the catalyst system. mdpi.comnih.gov Automated high-throughput screening methods have been developed to rapidly optimize these variables, including temperature, catalyst loading, and ligand-to-metal ratios, to maximize yield and turnover number. nih.gov

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄, Palladacycles | Affects catalyst activity and stability. mdpi.comnih.gov |

| Ligand | PPh₃, dppf, XPhos, SPhos, Buchwald ligands | Influences reaction rate, yield, and substrate scope. nih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Facilitates the transmetalation step. mdpi.comnih.govnih.gov |

| Solvent | Dioxane/H₂O, THF/H₂O, 2-MeTHF | Affects solubility of reagents and reaction kinetics. nih.govnih.gov |

| Temperature | 30-110 °C | Influences reaction rate and catalyst stability. nih.gov |

| Catalyst Loading | 0.5-10 mol% | Impacts reaction efficiency and cost. nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids

Oxidative Transformations of the Isoxazole Ring

Beyond substitutions at the bromine atom, the isoxazole ring of this compound can also undergo oxidative transformations, offering another avenue for chemical modification.

The nitrogen atom of the isoxazole ring can be oxidized to form the corresponding N-oxide. A common reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). chim.it This reaction typically involves treating the this compound with m-CPBA in a suitable solvent like dichloromethane. chim.it The resulting N-oxide can then serve as a precursor for further synthetic manipulations. For example, N-oxides of related heterocyclic systems have been shown to undergo rearrangements or participate in cycloaddition reactions. chim.it The oxidation of nitrogen-containing heterocycles with peroxyacids like m-CPBA is a well-established method for accessing N-oxide derivatives. masterorganicchemistry.combeilstein-journals.org

Reductive Transformations of the Isoxazole Ring

The isoxazole ring of 1,2-benzisoxazole (B1199462) derivatives can undergo reductive cleavage under certain conditions. This reactivity is attributed to the relatively weak N-O bond within the heterocyclic ring.

While the direct reductive transformation of the isoxazole ring in this compound to a benzoxazole (B165842) derivative using lithium aluminum hydride (LiAlH₄) is not extensively documented in readily available literature, the reductive cleavage of the 1,2-benzisoxazole ring system is known to occur. For instance, the reductive ring scission of the anticonvulsant zonisamide (B549257), a 1,2-benzisoxazole derivative, has been reported to yield 2-(sulfamoylacetyl)phenol. researchgate.net This process involves a two-electron reductive cleavage of the N-O bond to an imine intermediate, which is subsequently hydrolyzed. researchgate.net The greater electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring facilitates this reductive cleavage. researchgate.net

In contrast to direct reduction to a benzoxazole, alternative synthetic routes from different precursors can lead to benzoxazole structures. For example, a divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines can yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles through distinct pathways involving a common N-Cl imine intermediate. chim.it The formation of the benzoxazole in this case occurs via a NaOCl mediated Beckmann-type rearrangement, rather than a direct reductive ring transformation of a pre-existing benzisoxazole. chim.it

Functionalization at Other Positions of the Benzisoxazole Core

The this compound scaffold allows for further functionalization at various positions on the benzisoxazole core, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry.

Position 3 of the 1,2-benzisoxazole ring is a common site for the introduction of various substituents. This can be achieved through several synthetic strategies, often starting from precursors that already contain the desired 3-substituent or a group that can be readily converted to it. For instance, the synthesis of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides has been reported, where the 3-acetamide group is introduced and can be further modified. tandfonline.com

One notable example is the synthesis of 2-(5-bromo-1,2-benzoxazol-3-yl)acetic acid. nih.gov This compound serves as a key intermediate for creating further derivatives. The bromination of 1,2-benzisoxazole-3-acetic acid with one molar equivalent of bromine can afford α-bromo-1,2-benzisoxazole-3-acetic acid, which can be decarboxylated to yield 3-bromomethyl-1,2-benzisoxazole. jst.go.jp This bromomethyl derivative is a versatile precursor for introducing various functionalities at the 3-position through nucleophilic substitution. jst.go.jp

The following table summarizes examples of 3-substituted 1,2-benzisoxazole derivatives.

| Compound Name | Starting Material | Reagents/Conditions | Yield | Reference |

| α-Bromo-1,2-benzisoxazole-3-acetic acid | 1,2-Benzisoxazole-3-acetic acid | 1 molar equivalent of Bromine | - | jst.go.jp |

| 3-Bromomethyl-1,2-benzisoxazole | α-Bromo-1,2-benzisoxazole-3-acetic acid | Decarboxylation | - | jst.go.jp |

| 3-Aminomethyl-1,2-benzisoxazole | 3-Bromomethyl-1,2-benzisoxazole | Amination | - | jst.go.jp |

| 3-Tribromomethyl-1,2-benzisoxazole | 1,2-Benzisoxazole-3-acetic acid | Excess Bromine | - | jst.go.jp |

| 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid | Not specified | Not specified | - | nih.gov |

Data not available in the provided search results is denoted by "-".

Functionalization at positions 6 and 7 of the this compound core has been explored to synthesize compounds with specific biological activities. The introduction of substituents at these positions can significantly modulate the physicochemical properties of the molecule.

For example, the synthesis of a series of (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted-benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives has been reported. tandfonline.com These compounds, featuring halogen substitutions at the 6-position of the benzisoxazole ring, were evaluated for their anticonvulsant activities. tandfonline.com

Furthermore, the synthesis of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides with various substituents on the benzene (B151609) ring, including at positions 5 and 7, has been described. tandfonline.com This indicates that the benzisoxazole core can be functionalized at multiple sites to create a library of compounds for structure-activity relationship studies. For instance, derivatives with a 7-methyl group, 4,6-dichloro, 5,7-dimethyl, and 5-methyl-7-chloro substitutions have been synthesized. tandfonline.com

The table below presents examples of 1,2-benzisoxazole derivatives with substituents at positions 6 and 7.

| Compound Name | Substituents | Starting Material/Method | Yield | Reference |

| (5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone | 6-Fluoro | 6-Fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole and a triazine ester | Not specified | tandfonline.com |

| (5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-chlorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone | 6-Chloro | 6-Chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole and a triazine ester | Not specified | tandfonline.com |

| (5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-bromobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone | 6-Bromo | 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole and a triazine ester | Not specified | tandfonline.com |

| N-α,α-Dimethylbenzyl-(5-methyl-7-chloro-1,2-benzisoxazol-3-yl)acetamide | 5-Methyl, 7-Chloro | 5-Methyl-7-chloro-1,2-benzisoxazole-3-acetic acid and α,α-dimethylbenzylamine | Good | tandfonline.com |

| N-α,α-Dimethylbenzyl-(5,7-dimethyl-1,2-benzisoxazol-3-yl)acetamide | 5,7-Dimethyl | 5,7-Dimethyl-1,2-benzisoxazole-3-acetic acid and α,α-dimethylbenzylamine | Good | tandfonline.com |

Iv. Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,2 Benzisoxazole and Its Analogues

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Characteristic Functional Group Stretches

In the IR spectrum of 5-Bromo-1,2-benzisoxazole, several characteristic absorption bands are observed. The spectrum displays peaks at 3057, 1625, 1593, 1573, 1516, 1394, 1310, 1090, 821, and 714 cm⁻¹. scispace.com The bands in the 1625-1516 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the fused aromatic and isoxazole (B147169) rings. The presence of these bands confirms the core benzisoxazole structure.

For comparison, the parent 1,2-benzisoxazole (B1199462) shows IR absorptions at 3045, 1620, 1513, and 1463 cm⁻¹, corresponding to similar ring vibrations. scispace.com In other substituted analogues, such as 3-methyl-1,2-benzisoxazole, the IR spectrum includes peaks for C-H stretching of the methyl group at 2919 cm⁻¹, in addition to the characteristic ring vibrations. scispace.com The IR spectra of various substituted 1,2-benzisoxazoles generally show characteristic peaks for aromatic C-H stretching around 3080 cm⁻¹ and C-O stretching near 1055 cm⁻¹. heteroletters.org

Table 1: Characteristic IR Absorption Bands (cm⁻¹) for this compound and Related Compounds

| Functional Group | This compound scispace.com | 1,2-Benzisoxazole scispace.com | 3-Methyl-1,2-benzisoxazole scispace.com |

|---|---|---|---|

| Aromatic C-H Stretch | 3057 | 3045 | 3037 |

| C=C/C=N Ring Stretch | 1625, 1593, 1573, 1516 | 1620, 1513, 1463 | 1614, 1597, 1527 |

| Ring/Functional Group | 1394, 1310, 1090, 821, 714 | 1407, 1246, 1028, 822, 712 | 1405, 1323, 813 |

| Aliphatic C-H Stretch | - | 2919 | 2919 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon skeletons of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound, recorded in DMSO-d6, shows a multiplet at δ 7.32 ppm, integrating to three protons, and a singlet at δ 8.50 ppm for the remaining proton. scispace.com The multiplet corresponds to the protons on the benzene (B151609) ring, while the singlet is assigned to the proton on the isoxazole ring.

In comparison, the parent 1,2-benzisoxazole exhibits a multiplet at δ 7.19 ppm (4H) and a singlet at δ 8.43 ppm (1H). scispace.com For an analogue like sodium this compound-3-methanesulfonate, the aromatic protons appear as a doublet at δ 7.67 ppm, a doublet of doublets at δ 7.74 ppm, and a doublet at δ 8.24 ppm. beilstein-journals.org

Table 2: ¹H NMR Chemical Shifts (ppm) for this compound and Analogues

| Compound | Solvent | Chemical Shifts (δ) and Multiplicity | Reference |

|---|---|---|---|

| This compound | DMSO-d6 | 8.50 (s, 1H), 7.32 (m, 3H) | scispace.com |

| 1,2-Benzisoxazole | DMSO-d6 | 8.43 (s, 1H), 7.19 (m, 4H) | scispace.com |

| Sodium this compound-3-methanesulfonate | D₂O | 8.24 (d, 1H), 7.74 (dd, 1H), 7.67 (d, 1H), 4.16 (s, 2H) | beilstein-journals.org |

| 5-Bromo-3-phenylbenzo[c]isoxazole | DMSO-d6 | 8.42 (s, 1H), 8.15 (dd, 2H), 7.70-7.64 (m, 1H), 7.64-7.56 (m, 3H), 7.55 (dd, 1H) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in DMSO-d6, the chemical shifts are observed at δ 162.4, 142.5, 134.2, 124.6, 122.1 (2C), and 112.4 ppm. scispace.com The signal at δ 162.4 ppm is characteristic of the carbon atom in the C-N-O linkage of the isoxazole ring.

The parent 1,2-benzisoxazole shows signals at δ 161.0, 143.8, 135.2, 123.9, 121.0, 120.2, and 110.4 ppm. scispace.com In sodium this compound-3-methanesulfonate, the carbon signals are found at δ 161.4, 153.5, 132.5, 126.9, 123.6, 115.0, 111.3, and 47.7 ppm. beilstein-journals.org

Table 3: ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds

| Compound | Solvent | Chemical Shifts (δ) | Reference |

|---|---|---|---|

| This compound | DMSO-d6 | 162.4, 142.5, 134.2, 124.6, 122.1 (2C), 112.4 | scispace.com |

| 1,2-Benzisoxazole | DMSO-d6 | 161.0, 143.8, 135.2, 123.9, 121.0, 120.2, 110.4 | scispace.com |

| Sodium this compound-3-methanesulfonate | D₂O | 161.4, 153.5, 132.5, 126.9, 123.6, 115.0, 111.3, 47.7 | beilstein-journals.org |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Molecular Ion Analysis and Fragmentation Patterns

The mass spectrum of this compound shows two molecular ion peaks at m/z 196 [M]⁺ and 198 [M]⁺. scispace.com This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is a definitive indicator of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). chemguide.co.uk

The fragmentation of benzisoxazoles often involves the cleavage of the weak N-O bond. For substituted 3-β-bromoethyl-1,2-benzisoxazoles, fragmentation can involve the loss of a bromine radical or a CH₂Br radical from the molecular ion. asianpubs.org In the case of trifluoromethyl-substituted 2,1-benzisoxazoles, a common fragmentation pathway is the loss of a difluorocarbene (CF₂) radical from the trifluoromethyl group. fluorine1.ru

Table 4: Mass Spectrometry Data for this compound and Analogues

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| This compound | GC-MS | 196 [M]⁺, 198 [M]⁺ | - | scispace.com |

| 1,2-Benzisoxazole | GC-MS | 119 [M]⁺ | - | scispace.com |

| 5,7-Dichloro-3-β-bromoethyl-1,2-benzisoxazole | EI-MS | - | 214 (base peak, [M-Br]⁺) | asianpubs.org |

| 5-Chloro-3-β-bromoethyl-1,2-benzisoxazole | EI-MS | - | 212, 210 ([M-CH₂Br]⁺); 171, 169 | asianpubs.org |

Isotopic Pattern Analysis for Bromine Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. A key feature in the mass spectrum of a bromine-containing molecule is the distinctive pattern caused by the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. These isotopes exist in an approximate 1:1 ratio (specifically, 50.69% for ⁷⁹Br and 49.31% for ⁸¹Br).

For a molecule like this compound, which contains a single bromine atom, this isotopic distribution results in two prominent peaks in the molecular ion region of the mass spectrum. These peaks are separated by two mass-to-charge (m/z) units and have nearly equal intensities. The peak corresponding to the molecule containing the lighter ⁷⁹Br isotope is designated as the molecular ion peak (M⁺), while the peak for the molecule with the heavier ⁸¹Br isotope is the M+2 peak. researchgate.netmdpi.comscielo.brresearchgate.net The monoisotopic mass of this compound (C₇H₄BrNO), calculated using the most common isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), is approximately 196.948 Da. dtic.mil Therefore, one would expect to see a pair of peaks at roughly m/z 197 and 199 with a relative intensity ratio of about 1:1. This characteristic "doublet" is a clear and reliable indicator of the presence of one bromine atom in the molecule. researchgate.netmdpi.com This pattern is also observed in the fragmentation of related compounds like 3-ß-bromoethyl-1,2-benzisoxazoles. researchgate.net

Table 1: Expected Isotopic Peaks for a Molecular Ion Containing One Bromine Atom

| Ion | Isotope Composition | Approximate m/z | Expected Relative Intensity |

| M⁺ | C₇H₄⁷⁹BrNO | 197 | ~100% |

| M+2 | C₇H₄⁸¹BrNO | 199 | ~98% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the fused ring system contains delocalized π-electrons, which can be excited to higher energy orbitals (π → π* transitions).

While specific UV-Vis absorption data for this compound is not extensively detailed in readily available literature, the technique is routinely used in the characterization of substituted benzisoxazole analogues. For instance, UV-Vis spectroscopy has been employed to confirm the identity of newly synthesized 7-bromo-3,5-disubstituted 1,2-benzisoxazoles and other derivatives. beilstein-journals.orgresearchgate.net Studies on related benzisoxazole 2-oxides show that they possess moderate to strong molar absorption coefficients in the UVA and UVB ranges (around 300-340 nm). dtic.mil The position and intensity of the absorption bands (λmax) are sensitive to the nature and position of substituents on the benzisoxazole ring system as well as the solvent used. dtic.mil Therefore, UV-Vis spectroscopy serves as a valuable qualitative tool for confirming the presence of the benzisoxazole chromophore and for monitoring chemical reactions, such as in the analysis of zonisamide (B549257) and its impurities by HPLC with UV detection. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the connectivity and stereochemistry of a molecule.

Although a specific crystal structure for this compound is not publicly documented as of current data, the technique has been successfully applied to several of its analogues, demonstrating its utility in this chemical class. For example, the crystal structure of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide has been determined by single-crystal X-ray diffraction. The analysis revealed two independent molecules in the asymmetric unit and provided detailed geometric parameters. The study also elucidated the packing of the molecules in the crystal lattice, which is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions. Similarly, crystallographic analysis has been reported for other complex derivatives containing the 1,2-benzisoxazole moiety, confirming their molecular structures. This technique remains the gold standard for unambiguous structural proof when a suitable single crystal of the compound can be obtained.

Table 2: Crystallographic Data for an Analogue, 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.7186(15) |

| b (Å) | 12.2875(6) |

| c (Å) | 7.3697(5) |

| β (°) | 91.483(3) |

| Volume (ų) | 2237.6(2) |

| Z (molecules/unit cell) | 8 |

V. Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1,2 Benzisoxazole

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry and various electronic properties of 5-Bromo-1,2-benzisoxazole. DFT calculations, such as those performed using the B3LYP/6-311G(d,p) method, can predict the ground-state energy and the distribution of electron density within the molecule. researchgate.net These calculations help in understanding the molecule's stability and its molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Influence of Bromine on Electronic Properties and Reactivity

The presence of a bromine atom at the 5-position of the 1,2-benzisoxazole (B1199462) ring system significantly influences its electronic properties and reactivity. Bromine is an electron-withdrawing group due to its electronegativity, but it can also donate electron density to the aromatic ring through resonance. This dual nature affects the electron distribution across the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Biological Targets

While specific docking studies for this compound are not extensively documented, research on related benzisoxazole derivatives provides valuable insights into their potential binding modes. nih.govresearchgate.net For example, derivatives of 1,2-benzisoxazole have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and as agonists for receptors such as the farnesoid X receptor (FXR). nih.govmdpi.com

In these studies, molecular docking simulations help to identify the most probable binding poses of the ligands within the active site of the target protein. These predictions are based on scoring functions that estimate the binding affinity. For instance, docking studies of benzisoxazole derivatives with AChE have implicated key amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 in the binding process. nih.gov Similarly, docking of isoxazole (B147169) derivatives into the FXR ligand-binding domain has highlighted the importance of hydrophobic interactions with residues like LEU287, MET290, and HIS294. mdpi.com

Ligand-Target Interaction Analysis

Following the prediction of binding modes, a detailed analysis of the interactions between the ligand and the target protein is performed. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: These are critical for the specificity and affinity of binding. cosmosscholars.com

Hydrophobic Interactions: These interactions are often the main driving force for binding, especially for nonpolar ligands. mdpi.com

Ionic Interactions: These occur between charged groups on the ligand and the protein. cosmosscholars.com

Analysis of these interactions provides a rational basis for the observed biological activity and can guide the design of new derivatives with improved potency and selectivity. For example, in the context of FXR agonists, the formation of salt bridges with residues like ARG331 and HIS447 was found to be significant for protein-ligand binding. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. acs.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. acs.orgbohrium.com

MD simulations of benzisoxazole derivatives have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site. nih.gov For instance, MD simulations of N-benzylpiperidine benzisoxazoles bound to AChE have provided key structural insights into their inhibitory potency. nih.gov Similarly, MD studies on isoxazole-based FXR agonists have revealed that the conformational motions of certain loops in the protein are crucial for its stability and the agonistic activity of the ligands. mdpi.com The stability of the system during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. mdpi.com

Assessment of Ligand-Target Binding Strength

The efficacy of a potential drug molecule is fundamentally linked to its ability to bind to its biological target. The strength of this interaction is quantified by the binding affinity. malvernpanalytical.com Binding affinity is typically reported as the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger and more favorable binding interaction between the ligand (e.g., a this compound derivative) and its target protein. malvernpanalytical.com

Computational techniques, primarily molecular docking, are employed to predict this binding strength. Docking algorithms place a ligand into the binding site of a target protein and calculate a score, usually in units of energy (e.g., kcal/mol), that estimates the binding free energy. A more negative docking score generally indicates a stronger predicted binding affinity. cosmosscholars.com These simulations also reveal the specific binding mode, identifying crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-target complex. cosmosscholars.commdpi.com

For instance, in studies on related halo-substituted benzisoxazole derivatives targeting voltage-gated sodium channels, molecular docking is used to evaluate the binding affinity of newly designed ligands. tandfonline.com While specific docking scores for the parent this compound are not extensively published, a typical output from such a study would rank derivatives based on their predicted affinity for a given target.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -7.2 | LYS-78, GLU-95, PHE-150 |

| Derivative A (Fluoro-substituted) | Hypothetical Kinase A | -7.8 | LYS-78, GLU-95, TYR-152 |

| Derivative B (Chloro-substituted) | Hypothetical Kinase A | -7.5 | LYS-78, GLU-95, PHE-150 |

| Derivative C (Methyl-substituted) | Hypothetical Kinase A | -6.9 | LEU-25, GLU-95, PHE-150 |

This interactive table demonstrates a hypothetical output from a molecular docking study, illustrating how binding strength is assessed and compared across different derivatives.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different three-dimensional arrangements (conformations) a molecule can adopt due to rotation around its single bonds, and the relative energies associated with these shapes. The biological activity of a molecule can be highly dependent on its ability to adopt a specific low-energy conformation that fits optimally into a target's binding site.

Molecular Dynamics (MD) simulations are a primary tool for studying the conformational landscape and stability of a ligand when bound to a target. mdpi.com An MD simulation tracks the movements and interactions of all atoms in the system over time, providing a dynamic view of the ligand-target complex. cosmosscholars.com A key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. mdpi.com A stable, low, and converging RMSD value for the ligand within the binding pocket suggests that it maintains a consistent and stable binding pose. mdpi.com

| Conformer of this compound | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-O) | Stability |

| Conformer 1 (Planar) | 0.0 | 0° | Most Stable |

| Conformer 2 (Slightly Twisted) | +1.5 | 15° | Less Stable |

| Conformer 3 (Highly Twisted) | +5.0 | 45° | Unstable |

This interactive table provides a simplified example of data from a conformational analysis, showing the energy cost associated with deviations from the most stable molecular shape.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. scienceforecastoa.commdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological activities. d-nb.info These properties are quantified by calculating molecular descriptors. scirp.org

The QSAR process involves several key steps: selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, developing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning, and validating the model's predictive power. mdpi.commdpi.com

Correlation of Structural Features with Biological Activities

A validated QSAR model provides direct insight into which molecular features are critical for biological activity. The model is an equation where the biological activity is a function of specific descriptors. The sign (positive or negative) and magnitude of the coefficient for each descriptor indicate its influence.

For example, a study on a series of (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (B1245722) derivatives revealed a clear structure-activity relationship concerning the halogen substituent on the benzisoxazole ring. tandfonline.com The observed order of potency was fluoro > chloro > bromo, suggesting that more electron-withdrawing or smaller substituents at this position enhance activity for that specific target. tandfonline.com

QSAR models often incorporate a variety of descriptors to capture different aspects of the molecule:

Electronic Descriptors: Such as chemical potential (μ) or the energy of molecular orbitals (HOMO/LUMO), describe the electronic distribution and reactivity. scirp.orgbiolscigroup.us

Steric Descriptors: Relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by LogP, which quantifies lipophilicity and affects how a molecule traverses biological membranes. scirp.org

Topological Descriptors: Describe atomic connectivity and molecular branching.

| Descriptor | Coefficient in QSAR Model | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | +0.45 | Positive | Higher lipophilicity increases activity. |

| Dipole Moment (μ) | -0.21 | Negative | Lower polarity increases activity. |

| Molecular Weight | -0.15 | Negative | Smaller molecules are more active. |

| Electronic Energy | +0.33 | Positive | Higher electronic energy favors activity. |

This interactive table presents a hypothetical QSAR model, demonstrating how different structural features (descriptors) can be correlated with biological activity.

Prediction of Activity for Novel Derivatives

The primary utility of a robust QSAR model is its ability to predict the biological activity of novel compounds before they are synthesized. mdpi.comnih.gov This predictive power allows medicinal chemists to prioritize the synthesis of derivatives that are most likely to be active, thereby accelerating the drug discovery process and optimizing the use of resources. nih.gov

The prediction process involves designing a new derivative of this compound in silico, calculating the same set of molecular descriptors used to build the QSAR model, and then inputting these descriptor values into the model's equation. mdpi.com The output is a predicted activity value for the new molecule. This allows for the virtual screening of large numbers of potential compounds to identify the most promising candidates for further investigation. The reliability of these predictions is confined to the model's "applicability domain," which means the model is most accurate for compounds that are structurally similar to the ones used to create it. scirp.orgmdpi.com

| Novel Derivative of this compound | Calculated LogP | Calculated Dipole Moment | Predicted Activity (pIC50) |

| 3-Methyl-5-bromo-1,2-benzisoxazole | 2.85 | 2.1 D | 6.8 |

| 6-Chloro-5-bromo-1,2-benzisoxazole | 3.10 | 1.9 D | 7.2 |

| 5-Bromo-1,2-benzisoxazol-3-amine | 2.15 | 2.9 D | 6.1 |

| 5-Bromo-3-phenyl-1,2-benzisoxazole | 4.20 | 2.0 D | 7.5 |

This interactive table illustrates how a QSAR model can be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound based on their calculated properties.

Vi. Pharmacological and Biological Investigations of 5 Bromo 1,2 Benzisoxazole Derivatives

Anticancer Activities

The quest for new and effective cancer treatments has led to the investigation of various synthetic compounds, with 5-bromo-1,2-benzisoxazole derivatives showing considerable promise. ontosight.airesearchgate.net These compounds have been the focus of numerous studies aiming to elucidate their mechanisms of action and therapeutic potential against different cancer types.

Inhibition of Cell Proliferation and Induction of Apoptosis

A key characteristic of anticancer agents is their ability to halt the uncontrolled growth of cancer cells and trigger programmed cell death, or apoptosis. Several derivatives of this compound have demonstrated potent antiproliferative effects against various human cancer cell lines. nih.govresearchgate.net For instance, certain novel 1,2,3-triazoles derived from benzisoxazole analogs have been shown to have an antiproliferative effect on human acute myeloid leukemia (AML) cells. nih.gov One particular derivative significantly reduced cell proliferation and induced mitochondrial-mediated apoptosis in MOLM13, MOLM14, and MV4-11 cells. nih.gov

Estradiol-benzisoxazole chimeras have also been synthesized, with some exhibiting superior activity against MRC-5, DU-145, HeLa, and MCF-7 cell lines, with IC50 values in the micromolar range. researchgate.net Furthermore, 1,2-Benzisoxazole-3-acetamide derivatives have been investigated, with one compound containing a cyano group showing very good anticancer activity against the MCF7 cell line. researchgate.net

The introduction of a 5-bromo substituent in other related heterocyclic structures, such as isatin (B1672199) derivatives, has also been found to increase cytotoxic activity. jocpr.com Studies on 1-benzyl-5-bromoindolin-2-one derivatives revealed that certain compounds exhibited significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Specifically, two 4-arylthiazole-bearing derivatives showed the best activity toward MCF-7 cells. mdpi.com Further investigation of the most potent of these compounds, 7d, revealed its ability to induce apoptosis, as evidenced by its impact on cell cycle phases and the levels of apoptotic markers like caspase-3, caspase-9, Bax, and Bcl-2. mdpi.com

Kinase Inhibition Mechanisms

Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. Therefore, kinase inhibition is a major strategy in cancer therapy. Derivatives of this compound have been identified as potent inhibitors of various kinases.

The bromodomain and extra-terminal (BET) family of proteins are considered promising drug targets for castration-resistant prostate cancer (CRPC). acs.org Researchers have designed and optimized benzo[d]isoxazole-containing compounds as potent BET bromodomain inhibitors. acs.org Two of the most potent compounds, 6i (Y06036) and 7m (Y06137) , demonstrated strong binding to the BRD4(1) bromodomain and high selectivity. acs.org These compounds effectively inhibited cell growth, colony formation, and the expression of key genes involved in prostate cancer progression. acs.org

Furthermore, molecular docking studies have suggested Cyclin-Dependent Kinase 8 (CDK8) as a potential target for the anticancer activity of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates. tandfonline.com Several of these compounds showed good binding affinity to the CDK8 protein. tandfonline.com In another study, certain 1-benzyl-5-bromoindolin-2-one derivatives with potent anticancer activity were also found to be effective inhibitors of VEGFR-2, a key kinase involved in angiogenesis. mdpi.com

| Compound/Derivative Class | Target Kinase(s) | Observed Effect |

| Benzo[d]isoxazole-containing compounds | BET bromodomains (BRD4(1)) | Potent inhibition, leading to reduced cell growth and colony formation in prostate cancer cells. acs.org |

| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates | CDK8 (predicted) | Good binding affinity in molecular docking studies. tandfonline.com |

| 1-Benzyl-5-bromoindolin-2-one derivatives | VEGFR-2 | Good inhibitory activity. mdpi.com |

| Dovitinib (a benzimidazole-quinolinone) | FLT3/c-Kit, FGFR1/3, VEGFR1-4 | Inhibition of cell proliferation, blockage of cell motility, and promotion of apoptosis. nih.gov |

| Selumetinib (a benzimidazole (B57391) derivative) | MEK1, MEK2 | Inhibition of the Raf-MEK-ERK signaling pathway, demonstrating potent anticancer effects. nih.gov |

Disruption of Essential Metabolic Pathways

Altering the metabolic processes of cancer cells is another effective anticancer strategy. Some this compound derivatives have been shown to interfere with these vital pathways. For instance, some benzisoxazole derivatives have been developed as histone deacetylase (HDAC) inhibitors. rsc.org HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to apoptosis and cell cycle arrest in cancer cells. rsc.org Computational analysis has suggested that HDAC is a target for certain benzisoxazole derivatives, which was confirmed by observing increased acetylation of histone H3 and tubulin. nih.gov

In Vitro and In Vivo Efficacy Studies

The anticancer potential of this compound derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo).

In vitro studies have consistently demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines. For example, novel benzisoxazole-substituted-allyl derivatives were identified as effective against HT-29 human colon cancer cells. researchgate.netnih.gov Similarly, certain amide derivatives of benzisoxazole have shown potential against various carcinoma cells, including HeLa, HT-29, MCF-7, and HepG-2. nih.gov The antiproliferative activity of some 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids was confirmed against MCF-7 and HCT-116 cancer cell lines. tandfonline.com

Promising in vitro results have led to in vivo studies to assess the therapeutic efficacy of these compounds in animal models. The potent BET inhibitors, 6i (Y06036) and 7m (Y06137) , demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice. acs.org

| Derivative Class | Cancer Cell Line(s) | In Vivo Model | Outcome |

| Benzisoxazole-substituted-allyl derivatives | HT-29 (Human colon cancer) | Not Specified | Identified as best hits. researchgate.netnih.gov |

| Amide derivatives of benzisoxazole | HeLa, HT-29, MCF-7, HepG-2 | Not Specified | Showed potential cell growth inhibition. nih.gov |

| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids | MCF-7, HCT-116 | Not Specified | Moderate antiproliferative potency. tandfonline.com |

| BET inhibitors (6i and 7m) | Prostate cancer cell lines | C4-2B CRPC xenograft tumor model (mice) | Demonstrated therapeutic effects. acs.org |

| 5-Bromo-N-phenyl isatin derivatives | HepG2, HT-29 | Not Specified | Exhibited potential anti-tumor activities. jocpr.com |

Structure-Activity Relationships for Anticancer Potential

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. For this compound derivatives, several structural features have been identified as important for their anticancer potential.

The presence of a halogen atom, such as bromine, at the 5-position of the benzisoxazole ring is often associated with increased biological activity. e-journals.in Studies on isatin derivatives have shown that the introduction of a bromo group at the C-5 position can enhance cytotoxic activity. jocpr.com The nature and position of substituents on the phenyl ring attached to the benzisoxazole core also play a significant role. For instance, the presence of an electron-withdrawing difluorophenyl ring was suggested to be responsible for the inhibitory activity of one compound. nih.gov In a series of 1-benzyl-5-bromoindolin-2-one derivatives, the decoration of the pendant phenyl motif with a small (fluoride) or moderate (chloride) lipophilic substituent enhanced the anticancer potency towards MCF-7 cells. mdpi.com

Antimicrobial Properties

In addition to their anticancer effects, this compound derivatives have demonstrated significant antimicrobial properties, making them promising candidates for the development of new drugs to combat bacterial and fungal infections. ontosight.airesearchgate.netresearchgate.net

A series of novel benzisoxazole derivatives have been synthesized and tested for their antibacterial activity against various pathogens. nih.gov One derivative, which lacked substitution on the phenyl ring, showed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov Another study reported on new 3-substituted-2,1-benzisoxazole (anthranil) analogs, some of which showed potential antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Furthermore, a series of new benzisoxazole derived analogs were screened for their in vitro antibacterial activity. nih.gov Some of these compounds were found to have good activity against S. typhimurium, with one compound showing high activity against S. aureus even at low concentrations compared to the standard drug cephalexin. nih.gov The introduction of a halogen at the 5-position of the benzisoxazole ring has been noted to increase activity. e-journals.in

| Derivative Class | Tested Microorganisms | Observed Activity |

| Benzisoxazole derivative (unsubstituted phenyl ring) | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis | Good antibacterial activity. nih.gov |

| 3-Substituted-2,1-benzisoxazole (anthranil) analogs | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Cronobacter sakazakii, Geotrichum candidum, Candida albicans | Potential antimicrobial activity. nih.gov |